molecular formula C9H7N3O2 B1530492 4-(3-nitrophenyl)-1H-pyrazole CAS No. 1190222-97-9

4-(3-nitrophenyl)-1H-pyrazole

Cat. No. B1530492
M. Wt: 189.17 g/mol
InChI Key: KLYSLFRVYACGED-UHFFFAOYSA-N
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Description

“4-(3-nitrophenyl)-1H-pyrazole” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a nitrophenyl group, which is a phenyl ring (a type of aromatic ring) with a nitro group (-NO2) attached .


Molecular Structure Analysis

The molecular structure of “4-(3-nitrophenyl)-1H-pyrazole” would consist of a pyrazole ring attached to a nitrophenyl group. The exact structure would depend on the specific locations of these groups on the molecule .


Chemical Reactions Analysis

The chemical reactions of “4-(3-nitrophenyl)-1H-pyrazole” would depend on the reactivity of the pyrazole ring and the nitrophenyl group. Pyrazoles can undergo various reactions such as N-alkylation, N-acylation, sulfonation, reduction, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-nitrophenyl)-1H-pyrazole” would depend on its molecular structure. For instance, the presence of the nitro group might make the compound more reactive. The exact properties would need to be determined experimentally .

Scientific Research Applications

Herbicidal Applications

4-(3-Nitrophenyl)-1H-pyrazole derivatives, specifically pyrazole nitrophenyl ethers (PPEs), have been identified as a novel class of herbicides. These compounds inhibit protoporphyrinogen IX oxidase, a key enzyme in plant metabolism, and exhibit substantial pre-emergent activity against narrow-leaf weed species. Their structure includes a trifluoromethyl group replacing the nitro group found in classical nitrodiphenyl ether herbicides. This structural modification results in a novel class of herbicides with notable activity (Clark, 1996).

Pharmaceutical Applications

Substituted 4-nitrosopyrazoles, including 4-(3-nitrophenyl)-1H-pyrazole derivatives, have garnered interest in the pharmaceutical industry due to their high reactivity and biological activity. These compounds have been studied for their potential in producing oxazines, pyrazoles, and but-2-en-1-ones with antitumor effects. The Diels-Alder reaction has been employed to synthesize these compounds, and their potential biological activities, such as being taurine dehydrogenase inhibitors, have been predicted (Volkova et al., 2021).

Material Science and Structural Analysis

4-(3-Nitrophenyl)-1H-pyrazole derivatives are studied in material science for their structural properties. These compounds exhibit interesting molecular geometry and form intermolecular hydrogen bonds, contributing to the formation of one-dimensional tapes or three-dimensional networks in their crystalline structures. Such properties are significant for understanding molecular interactions and the design of new materials (Zia-ur-Rehman et al., 2009).

Chemical Synthesis and Characterization

These compounds are utilized in various chemical synthesis processes. For instance, they are used in the synthesis of new compounds through reactions like the Diels-Alder reaction, leading to the formation of novel substances with potential applications in various fields. Their molecular structure and properties are characterized using techniques like X-ray diffraction, NMR, and IR spectroscopy, providing insights into their chemical behavior and potential applications (Volkova et al., 2021).

Safety And Hazards

The safety and hazards of “4-(3-nitrophenyl)-1H-pyrazole” would depend on its specific properties. Generally, compounds with nitro groups can be explosive and might be harmful if ingested or inhaled .

Future Directions

The future research directions for “4-(3-nitrophenyl)-1H-pyrazole” could include studying its potential uses in various fields, such as medicine or materials science. Further studies could also focus on optimizing its synthesis and understanding its reactivity .

properties

IUPAC Name

4-(3-nitrophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)9-3-1-2-7(4-9)8-5-10-11-6-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYSLFRVYACGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-nitrophenyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Kamal, KNV Sastry, D Chandrasekhar… - The Journal of …, 2015 - ACS Publications
An operationally simple and high yielding protocol for the synthesis of polyfunctional pyrazoles has been developed through one-pot, three-component coupling of aldehydes, 1,3-…
Number of citations: 73 pubs.acs.org

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